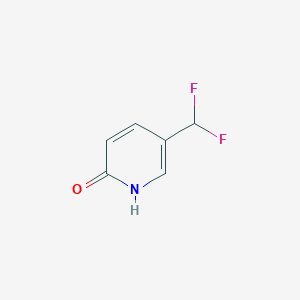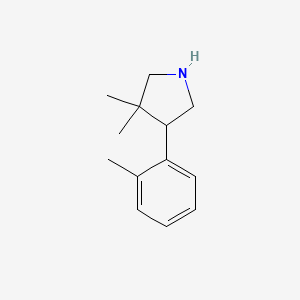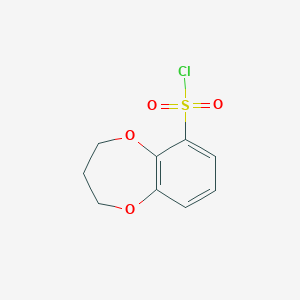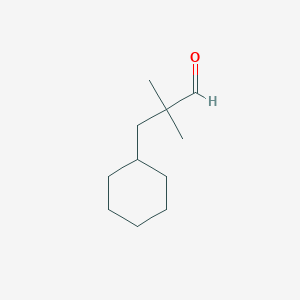
3-Cyclohexyl-2,2-dimethylpropanal
Übersicht
Beschreibung
3-Cyclohexyl-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexyl-2,2-dimethylpropanal is characterized by a cyclohexyl group (a six-membered carbon ring), a 2,2-dimethylpropanal group (a three-carbon chain with two methyl groups attached to the second carbon), and an aldehyde group (a carbon double-bonded to an oxygen) at the end of the three-carbon chain .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyclohexyl-2,2-dimethylpropanal are not available, aldehydes like this compound generally undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
3-Cyclohexyl-2,2-dimethylpropanal is characterized by certain physical and chemical properties. For instance, it has a molecular weight of 168.28 . Other properties such as boiling point, melting point, and solubility could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
- A toxicologic and dermatologic review was conducted for a structurally related fragrance ingredient, illustrating the comprehensive evaluation process for safety assessment in fragrance materials, potentially relevant to the assessment of 3-Cyclohexyl-2,2-dimethylpropanal in similar applications (Scognamiglio et al., 2013).
Synthesis and Medicinal Chemistry
- A tandem synthesis protocol was developed for CMe2CF3-containing heteroarenes from isonitriles, indicating a methodology that could be adapted for synthesizing structurally complex derivatives of 3-Cyclohexyl-2,2-dimethylpropanal for potential use in drug discovery (Shi et al., 2018).
Organic Synthesis Methodologies
- Innovative methods for synthesizing cyclohexene derivatives from phenols were developed, showcasing the diversity of synthetic routes available for manipulating cyclohexyl structures, which may be relevant for derivatives of 3-Cyclohexyl-2,2-dimethylpropanal (Lovchik et al., 2006).
Molecular Docking and Anticancer Research
- A study on the crystal structure and molecular docking of biscyclohexane diol with focal adhesion kinase (FAK) domain to explore its anticancer properties, highlighting the potential of cyclohexane derivatives in pharmaceutical applications (Kokila et al., 2017).
Fluorescent Sensors for Carbohydrates
- Development of a microwave-assisted synthesis protocol for ethynylarylboronates for constructing boronic acid-based fluorescent sensors, demonstrating the application of synthetic chemistry in developing tools for biological and chemical sensing (Zheng et al., 2006).
Zukünftige Richtungen
The future directions for research on 3-Cyclohexyl-2,2-dimethylpropanal could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on its environmental impact and ways to mitigate any potential hazards .
Eigenschaften
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUCWZNORZNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-2,2-dimethylpropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



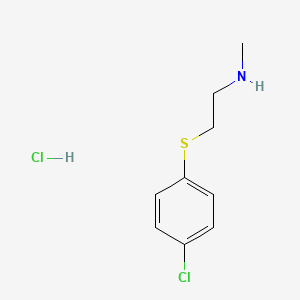
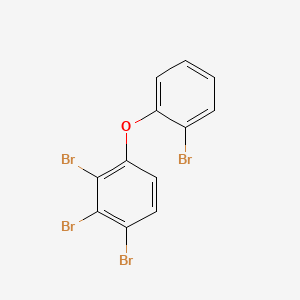
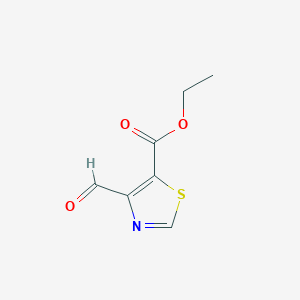
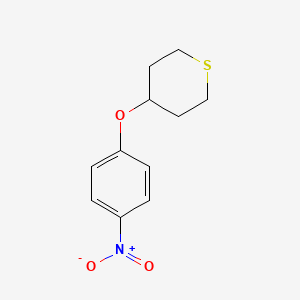
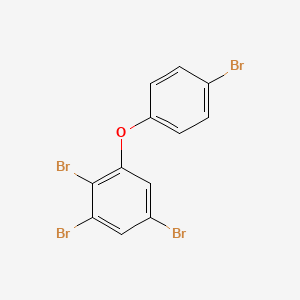
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
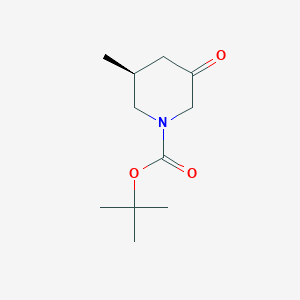
![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)
